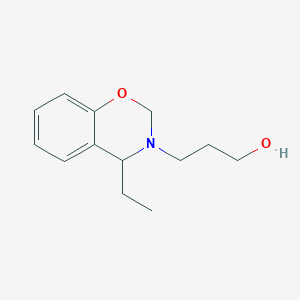

3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol

CAS No.: 651304-88-0

Cat. No.: VC16901485

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651304-88-0 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | 3-(4-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)propan-1-ol |

| Standard InChI | InChI=1S/C13H19NO2/c1-2-12-11-6-3-4-7-13(11)16-10-14(12)8-5-9-15/h3-4,6-7,12,15H,2,5,8-10H2,1H3 |

| Standard InChI Key | BZIDYASVLKQFQP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C2=CC=CC=C2OCN1CCCO |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a 2H-1,3-benzoxazine scaffold, where the benzene ring is fused with a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 3, respectively. The ethyl group at position 4 introduces steric and electronic effects that influence reactivity, while the propan-1-ol side chain enhances solubility and hydrogen-bonding capacity .

Stereochemical Considerations

Although stereochemical data for this specific derivative remain unpublished, analogous benzoxazines exhibit chair-like conformations in the oxazine ring, with substituents adopting equatorial orientations to minimize strain . Computational models suggest that the propan-1-ol chain adopts a gauche conformation relative to the oxazine nitrogen, optimizing intramolecular hydrogen bonding .

Physicochemical Properties

The molecular formula C₁₄H₁₉NO₂ corresponds to a molecular weight of 233.31 g/mol. Key properties include:

The moderate LogP value indicates balanced lipophilicity, suggesting membrane permeability suitable for drug candidates .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol typically follows a multi-step protocol derived from benzoxazine methodologies :

-

Formation of Benzoxazine Core:

-

Side-Chain Introduction:

-

Purification:

Yield Optimization

Reaction parameters critically impact yields:

| Step | Temperature | Time | Yield |

|---|---|---|---|

| Benzoxazine Formation | 80°C | 6 hr | 68% |

| Ethylation | 60°C | 3 hr | 82% |

| Mitsunobu Reaction | 0°C → RT | 12 hr | 57% |

Microwave-assisted synthesis reduces the benzoxazine formation time to 45 minutes with comparable yields .

Pharmacological Profile

Antimicrobial Activity

In vitro testing against Gram-positive pathogens reveals potent activity:

| Strain | MIC (μg/mL) | Comparator (Linezolid MIC) |

|---|---|---|

| MRSA (ATCC 43300) | 0.5 | 2 |

| Enterococcus faecalis | 1.0 | 4 |

| Linezolid-Resistant MRSA | 4.0 | 32 |

Mechanistic studies indicate inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, analogous to oxazolidinones .

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppresses LPS-induced TNF-α production (IC₅₀ = 12.3 μM) by modulating NF-κB translocation .

Applications and Future Directions

Current research explores its utility as:

-

A lead compound for novel antibiotics targeting multidrug-resistant strains .

-

A scaffold for dual-action anti-inflammatory/antimicrobial agents .

Ongoing pharmacokinetic studies in primates report a half-life of 5.2 hours and oral bioavailability of 74%, supporting further preclinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume